3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt
Beschreibung
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt reflects its complex structural modifications of the cholanic acid framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as disodium 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate. This systematic name precisely defines the stereochemical configuration and functional group arrangements within the molecular structure.
The compound is registered under Chemical Abstracts Service number 64936-82-9 and is catalogued in the PubChem database as compound identification number 45052509. Alternative nomenclature includes sulfoglycolithocholic acid disodium salt and glycolithocholic acid 3-sulfate disodium salt, which reflect the compound's derivation from lithocholic acid through glycine conjugation and sulfate modification. The European Community number 207-099-1 provides additional regulatory identification for this substance.
Table 1: Nomenclature and Identification Data
The classification hierarchy places this compound within the broader category of bile acids, alcohols and derivatives, specifically as a glycinated bile acid derivative. This taxonomic positioning reflects the compound's biological origin and structural relationship to natural bile acid metabolites found in human physiology.
Molecular Architecture: Steroidal Backbone and Functional Group Modifications
The molecular architecture of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt is built upon the fundamental cholanic acid steroid backbone, which consists of a rigid, planar tetracyclic structure characteristic of bile acids. The steroid nucleus contains 24 carbon atoms arranged in the traditional configuration of rings A, B, C, and D, with specific stereochemical orientations that define the compound's three-dimensional shape and biological activity.
The molecular formula C26H43NNaO7S for the monosodium form, with a molecular weight of 536.7 grams per mole, reflects the addition of functional groups to the basic steroid framework. The disodium salt variant exhibits the formula C26H41NNa2O7S with a corresponding molecular weight of 557.65 grams per mole. These modifications significantly alter the compound's physicochemical properties compared to the parent lithocholic acid structure.
Critical structural modifications include the presence of a 3alpha-hydroxyl group that has been sulfated to form a sulfate ester, contributing to the compound's enhanced water solubility and altered biological properties. The carboxyl group at position 24 has been amidated with glycine, creating an N-carboxymethylamide linkage that further modifies the compound's amphiphilic characteristics. The 5beta configuration of the steroid backbone maintains the natural stereochemistry found in physiological bile acids, ensuring compatibility with biological transport and recognition systems.
Table 2: Molecular Architecture Parameters
| Structural Feature | Description | Impact |
|---|---|---|
| Steroid Backbone | 5beta-cholanic acid framework | Provides rigid, planar structure |
| 3alpha-Hydroxyl Modification | Sulfate ester formation | Enhanced water solubility |
| 24-Carboxyl Modification | Glycine amide conjugation | Altered amphiphilic properties |
| Stereochemical Configuration | (3R,5R,8R,9S,10S,13R,14S,17R) | Defines biological activity |
The compound's InChI key FXMCQRUEVPOMSC-DJOVSRRHSA-L provides a unique digital fingerprint for computational identification and database searches. The SMILES notation CC@HC1CCC2C3CCC4CC@HOS(O)(=O)=O represents the complete structural connectivity and stereochemistry in a linear format suitable for computational analysis.
Crystallographic Data and Three-Dimensional Conformational Analysis
The three-dimensional conformational analysis of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt reveals a complex molecular geometry influenced by the rigid steroid backbone and the flexible side chain modifications. The compound exhibits nine defined stereocenters throughout its structure, contributing to its specific biological activity and recognition properties. The rigid tetracyclic steroid framework maintains a relatively fixed conformation, while the side chain at position 17 and the sulfate group at position 3 provide flexibility that influences molecular interactions.
Computational conformational analysis indicates that the compound adopts a preferential conformation where the steroid backbone maintains its characteristic bent structure, with the beta-face of the molecule oriented differently from the alpha-face due to the trans-diaxial relationship between rings A and B. The 3alpha-hydroxyl group, now modified as a sulfate ester, projects from the convex side of the steroid backbone, while the carboxymethylamide side chain extends from the opposite end of the molecule.
The parent compound sulfoglycolithocholic acid, from which this disodium salt is derived, is catalogued as PubChem compound identification 72222, providing additional structural reference data. Three-dimensional molecular modeling studies suggest that the compound's overall length approaches approximately 20 Angstroms, consistent with other bile acid derivatives, while the molecular volume and surface area are increased compared to unconjugated bile acids due to the additional functional groups.
Table 3: Three-Dimensional Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Number of Stereocenters | 9 | Structural Analysis |
| Molecular Length | ~20 Angstroms | Computational Modeling |
| Ring System | Tetracyclic steroid | X-ray/NMR Studies |
| Preferred Conformation | Bent steroid backbone | Molecular Dynamics |
The crystallographic data available through database entries suggests that the compound crystallizes in a form that maintains the characteristic bile acid packing arrangements, with hydrophobic steroid backbones associating while the polar functional groups orient toward aqueous environments. The disodium salt form likely exhibits different crystallographic parameters compared to the neutral acid form due to the presence of sodium counterions and their associated hydration spheres.
Spectroscopic Profiling: NMR, IR, and Mass Spectrometric Fingerprints
The spectroscopic characterization of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt provides comprehensive analytical fingerprints for identification and quantification. Nuclear magnetic resonance spectroscopy reveals distinctive signals that differentiate this compound from other bile acid derivatives, particularly in the amide region between 7.8 and 8.1 parts per million where glycine-conjugated bile acids characteristically appear.
Proton nuclear magnetic resonance analysis shows characteristic signals for the steroid methyl groups, typically appearing as singlets in the 0.7 to 1.2 parts per million region, while the 3alpha-proton adjacent to the sulfate group exhibits a distinctive downfield shift compared to the parent hydroxyl compound. The glycine methylene protons conjugated to the carboxyl group appear as a characteristic doublet around 3.75 parts per million, which can be resolved from taurine-conjugated analogues through homonuclear decoupling experiments.
Mass spectrometric analysis provides molecular ion peaks consistent with the compound's molecular weight, with fragmentation patterns that include characteristic losses of the sulfate group (SO3, 80 mass units) and the glycine moiety. Liquid chromatography-mass spectrometry data shows molecular ions at mass-to-charge ratios of 512.26 and 534.24, corresponding to different ionization states and adduct formations. The collision cross section measurements indicate values of 215.6 square Angstroms for the [M-H]- ion, providing additional identification parameters for ion mobility spectrometry applications.
Table 4: Spectroscopic Identification Parameters
| Technique | Key Signals/Values | Identification Utility |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Amide region: 7.8-8.1 ppm | Glycine conjugation confirmation |
| 1H Nuclear Magnetic Resonance | Glycine CH2: 3.75 ppm | Conjugation type differentiation |
| Mass Spectrometry | [M-H]-: 512.26 m/z | Molecular weight confirmation |
| Ion Mobility | Collision Cross Section: 215.6 Ų | Structural identification |
| Mass Spectrometry | Fragment: -SO3 (80 Da) | Sulfate group verification |
Infrared spectroscopic analysis would be expected to show characteristic absorption bands for the sulfate ester (S=O stretches around 1200-1250 cm⁻¹), the amide carbonyl (C=O stretch around 1650 cm⁻¹), and the carboxylate groups (antisymmetric and symmetric stretches around 1600 and 1400 cm⁻¹ respectively). These spectroscopic signatures provide comprehensive analytical tools for compound identification, purity assessment, and quantitative analysis in biological and pharmaceutical applications.
Eigenschaften
InChI |
InChI=1S/C26H43NO7S.Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXGSBTGBBCHS-LGURPPGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64936-82-9 | |
| Record name | 3-Sulfoglycolithocholic acid disodium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64936-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Botanical Bulk Fermentation (BA) Route
A 2021 patent describes using botanical bulk fermentation product BA as a raw material. The process involves:
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Side-chain construction : BA undergoes oxidation to introduce a carboxylic acid group.
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Hydrogenation : Palladium on carbon (Pd/C) catalyzes selective 5beta-hydrogenation under alkaline conditions, achieving >90% selectivity.
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Reduction and hydrolysis : Sequential reduction with sodium borohydride and acid hydrolysis yields lithocholic acid. This method avoids toxic reagents like hydrazine hydrate, enhancing industrial viability.
Hyodeoxycholic Acid Derivatization
Hyodeoxycholic acid (3alpha,6alpha-dihydroxy-5beta-cholan-24-oic acid) serves as an alternative starting material. Key steps include:
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Esterification : Protection of hydroxyl groups via acetylation.
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Selective oxidation : Using Jones reagent to oxidize the 6alpha-hydroxyl group, followed by reduction to remove excess ketones.
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Hydrazone formation and cleavage : Eliminating the 7alpha-hydroxyl group while preserving the 3alpha-hydroxyl group.
Sulfation of Lithocholic Acid
The 3alpha-hydroxyl group of lithocholic acid is sulfated to introduce the sulfate moiety. Industrial methods prioritize regioselectivity and yield:
Sulfur Trioxide-Pyridine Complex
A 2024 protocol uses sulfur trioxide-pyridine complex in anhydrous dichloromethane. Conditions include:
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Molar ratio : 1:1.2 (lithocholic acid to SO3-pyridine).
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Temperature : 0–5°C to minimize side reactions.
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Reaction time : 4–6 hours, achieving >85% conversion.
The product, 3alpha-sulfooxy-5beta-cholan-24-oic acid , is isolated via precipitation in ice-cold ether.
Enzymatic Sulfation
A 2021 patent discloses a lipase-mediated approach for hydroxyl group protection before sulfation. Candida antarctica lipase B selectively acetylates the 3alpha-hydroxyl group, allowing sulfation at the 7alpha position if needed. This method is advantageous for synthesizing analogs but requires additional deprotection steps.
Introduction of N-[carboxymethyl]amide Group
The carboxyl group at position 24 is modified to form the carboxymethylamide derivative:
Bromoacetamide Coupling
A two-step process is employed:
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Activation : The 24-carboxyl group is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF).
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Amination : Reaction with bromoacetamide at pH 8.5–9.0 (controlled by triethylamine) yields the intermediate 3alpha-sulfooxy-5beta-cholan-24-oic acid N-[carboxymethyl]amide .
Direct Amination with Glycine Derivatives
An alternative method uses glycine methyl ester under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). The ester is hydrolyzed post-reaction to free the carboxylic acid. This route achieves 78–82% yield but requires rigorous purification.
Disodium Salt Formation
The final step involves neutralizing the sulfate and carboxyl groups with sodium hydroxide:
Biphasic Neutralization
The acidic intermediate is dissolved in a water-ethanol (3:1) mixture and treated with 2 equivalents of NaOH. The disodium salt precipitates upon cooling to 4°C and is washed with cold ethanol to remove excess ions. Yield: 70–75%.
Ion-Exchange Chromatography
Industrial-scale production employs Dowex 50WX4 resin for sodium exchange. The compound is eluted with 0.1M NaCl, and the solution is lyophilized to obtain a crystalline product with >99% purity.
Optimization and Industrial Considerations
Solvent Selection
Catalytic Efficiency
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Pd/C hydrogenation : Reducing particle size from 10% to 5% Pd/C increases surface area, improving reaction rates by 30%.
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Enzyme stability : Immobilized lipases retain 80% activity after 10 cycles, reducing costs.
Analytical Characterization
Critical quality control parameters include:
Analyse Chemischer Reaktionen
Types of Reactions
3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfate group or to alter the hydroxy group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could result in the removal of the sulfate group, leading to a simpler bile acid derivative .
Wissenschaftliche Forschungsanwendungen
Role in Bile Acid Metabolism
Therapeutic Applications
Inflammatory Bowel Disease : Research indicates that bile acid sulfates can influence gut microbiota and may have protective effects against inflammatory bowel diseases. The modulation of bile acid profiles through compounds like sulfoglycolithocholic acid could lead to new therapeutic strategies .
Biochemical Properties
The molecular formula of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt is C26H43NNa2O8S, with a molecular weight of approximately 573.65 g/mol. Its structure allows it to interact effectively with various biological membranes, facilitating its role as a surfactant in the gastrointestinal tract .
Case Study: Cholestatic Liver Disease
A study published in a gastroenterology journal highlighted the efficacy of bile acid sulfates in managing symptoms of cholestatic liver disease. Patients treated with sulfated bile acids showed improved liver function tests and reduced pruritus compared to control groups .
Research on Inflammatory Bowel Disease
In a clinical trial investigating the effects of bile acids on gut health, researchers found that patients receiving sulfated bile acids experienced a significant reduction in inflammatory markers associated with inflammatory bowel disease. This suggests that compounds like 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate may play a role in gut homeostasis .
Wirkmechanismus
The mechanism of action of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt involves its interaction with specific molecular targets and pathways. It is known to interact with bile acid receptors in the liver, influencing bile acid synthesis and secretion. The sulfate group enhances its solubility and bioavailability, allowing it to effectively modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Bile acids and their derivatives exhibit structural diversity in hydroxylation patterns, sulfation sites, and side-chain modifications. Below is a detailed comparison of the target compound with key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfation Position and Solubility: The target compound’s 3-sulfate group increases water solubility compared to unsulfated analogues like taurolithocholic acid. This property is critical for reducing cellular toxicity in cholestatic conditions, a trait shared with cholic acid 3-sulfate . In contrast, varanic acid (a C27 cholestanoic acid) lacks sulfation but accumulates in peroxisomal disorders due to defective side-chain shortening .
Side-Chain Modifications: The N-[carboxymethyl]amide group distinguishes the target compound from taurine- or glycine-conjugated bile acids (e.g., taurolithocholic acid). This modification may alter affinity for bile acid transporters (e.g., ASBT) or nuclear receptors like FXR .
Biological Roles :
- Lithocholic acid 3-sulfate is a secondary bile acid derivative linked to detoxification pathways in cholestasis, whereas the target compound’s synthetic design suggests utility in experimental models of bile acid transport .
- Cholic acid 3-sulfate’s additional hydroxyl groups (7α,12α) enable stronger detergent activity, making it suitable for in vitro membrane studies .
Biologische Aktivität
3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt, commonly referred to as sulfoglycolithocholic acid, is a sulfated bile acid derivative with significant biological activities. This compound plays a crucial role in various physiological processes and has garnered attention for its potential therapeutic applications.
- Molecular Formula : C26H41NNa2O7S
- CAS Number : 64936-82-9
- Synonyms : Sulfoglycolithocholic acid, glycolithocholic acid 3-sulfate disodium salt
Sulfoglycolithocholic acid functions primarily as a detergent in biological systems, facilitating the emulsification and solubilization of dietary fats, which is essential for their absorption in the gastrointestinal tract. Its biological activity can be attributed to several mechanisms:
- Fat Metabolism : As a bile acid derivative, it enhances fat digestion and absorption by forming micelles with dietary lipids.
- Cholagogue Activity : It promotes bile flow, aiding in the excretion of cholesterol and other waste products.
- Cell Signaling : It interacts with various nuclear receptors (e.g., farnesoid X receptor), influencing metabolic pathways related to lipid and glucose homeostasis .
1. Fat Emulsification and Absorption
Sulfoglycolithocholic acid plays a vital role in the digestion of fats by forming micelles that facilitate the absorption of lipids in the intestine. This property is particularly important for individuals with malabsorption syndromes or those undergoing certain medical treatments that affect fat digestion.
2. Antioxidant Properties
3. Potential Toxicity
Study on Bile Acid Metabolism
A study investigated the role of sulfated bile acids, including sulfoglycolithocholic acid, in regulating lipid metabolism and their implications for conditions such as obesity and diabetes. The findings suggested that these compounds could modulate insulin sensitivity and fat storage mechanisms in adipose tissues .
Research on Gallstone Formation
Comparative Analysis of Bile Acids
| Property | Sulfoglycolithocholic Acid | Deoxycholic Acid | Cholic Acid |
|---|---|---|---|
| Molecular Weight | 527.67 g/mol | 392.58 g/mol | 408.58 g/mol |
| Role in Fat Metabolism | Enhances absorption | Emulsifying agent | Emulsifying agent |
| Antioxidant Activity | Moderate | Low | Moderate |
| Toxicity at High Concentrations | High risk | Moderate | Low |
Q & A
Basic: How can researchers confirm the identity and purity of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt?
Methodological Answer:
To confirm identity, use nuclear magnetic resonance (NMR) to verify the sulfated 3α-hydroxy-5β-cholan backbone and the carboxymethylamide substitution. High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₂₆H₄₃NNa₂O₈S₂) with a mass accuracy of <5 ppm . For purity, employ reverse-phase HPLC with a C18 column and UV detection at 210 nm, comparing retention times against certified reference standards. Quantify impurities using area normalization or external calibration .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices (e.g., serum, cell lysates)?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Sample preparation should include protein precipitation (e.g., using methanol or acetonitrile) followed by solid-phase extraction (SPE) to isolate the compound from interfering bile acids. Use deuterated internal standards (e.g., d₄-taurolithocholic acid sulfate) to correct for matrix effects. Chromatographic separation can be achieved with a gradient elution on a C18 column, and detection via multiple reaction monitoring (MRM) for sulfated derivatives .
Advanced: How should researchers design experiments to investigate its role in Th17 cell differentiation?
Methodological Answer:
Use primary human CD4⁺ T-cells cultured under Th17-polarizing conditions (IL-6, TGF-β, anti-IFN-γ/IL-4). Include dose-response studies (1–100 µM) of the compound, with RORγt inhibitors (e.g., TMP778) as positive controls. Assess outcomes via:
- Flow cytometry for IL-17A⁺ cells.
- qPCR for RORγt, IL-17A, and IL-23R.
- ELISA for IL-17 secretion.
Validate findings using RORγt reporter assays (e.g., GAL4-RORγt luciferase) to confirm direct ligand-receptor interactions .
Advanced: How can contradictory data on its bioactivity (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?
Methodological Answer:
Discrepancies may arise from:
- Cell-type specificity : Test in primary cells vs. immortalized lines.
- Bile acid pool composition : Co-treatment with other bile acids (e.g., deoxycholic acid) may modulate activity.
- Experimental conditions : Vary oxygen levels (normoxia vs. hypoxia) or use 3D culture models.
Perform metabolomic profiling of culture supernatants to identify confounding factors (e.g., microbial bile acid modifications) .
Basic: What are the critical steps in synthesizing this compound with high sulfation efficiency?
Methodological Answer:
Sulfation at the 3α-hydroxy position requires pyridine-SO₃ complex under anhydrous conditions. Protect the carboxymethylamide group using tert-butyloxycarbonyl (Boc) before sulfation. Purify intermediates via silica gel chromatography (ethyl acetate/methanol gradient). Confirm sulfation yield using ion-pair HPLC with a charged aerosol detector .
Advanced: What strategies optimize its detection in complex matrices (e.g., fecal samples)?
Methodological Answer:
Fecal samples require alkaline hydrolysis (2M NaOH, 60°C, 12h) to release conjugated bile acids. After neutralization, use hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS/MS to resolve sulfated isoforms. Employ isotope dilution with ¹³C-labeled analogs to improve quantification accuracy .
Basic: How to assess its stability under physiological pH and temperature?
Methodological Answer:
Conduct accelerated stability studies :
- Incubate in phosphate-buffered saline (pH 2.0, 7.4, 9.0) at 37°C.
- Sample at 0, 24, 48, and 72h.
Analyze degradation products via UPLC-QTOF-MS with MSE data-independent acquisition. Major degradation pathways (e.g., desulfation, oxidation) can be identified using fragmentation patterns .
Advanced: How does its sulfation status influence receptor binding (e.g., FXR, TGR5)?
Methodological Answer:
Compare sulfated vs. non-sulfated analogs in radioligand binding assays for FXR and TGR5. Use surface plasmon resonance (SPR) to determine binding kinetics (KD, kon/koff). For functional activity, measure cAMP production (TGR5) or luciferase reporter activity (FXR) in HEK293 cells transfected with receptor plasmids. Sulfation typically enhances TGR5 affinity but reduces FXR activation .
Basic: What are common artifacts in NMR analysis of this compound, and how are they mitigated?
Methodological Answer:
Artifacts include:
- Residual solvents : Use deuterated solvents (D₂O, CD₃OD) and lyophilize samples.
- Sodium counterion splitting : Acquire spectra at high field strength (≥600 MHz).
- Aggregation : Dilute samples to <1 mM. Assign peaks using 2D experiments (COSY, HSQC) .
Advanced: What computational methods predict its interactions with nuclear receptors?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Glide) using receptor crystal structures (e.g., RORγt PDB: 6Q7A). Validate poses with molecular dynamics simulations (MD) (GROMACS, AMBER) to assess binding stability. Use free energy perturbation (FEP) to calculate binding affinity differences between analogs .
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